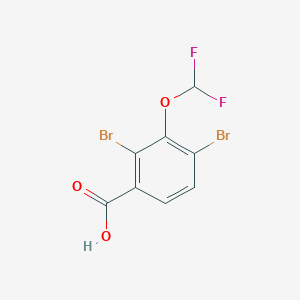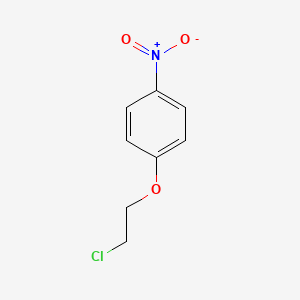
Éter dimetilílico de trifluoruro de boro
Descripción general
Descripción
Boron trifluoride dimethyl etherate: is a chemical compound with the formula BF3·O(CH3)2 . It is a colorless liquid that is widely used as a source of boron trifluoride in various chemical reactions. This compound is known for its role as a Lewis acid, making it a valuable reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry: Boron trifluoride dimethyl etherate is widely used in organic synthesis as a catalyst for various reactions, including polymerization, alkylation, and acylation. It is also used in the preparation of boron-containing compounds.
Biology and Medicine: In biological research, boron trifluoride dimethyl etherate is used as a reagent for the synthesis of biologically active molecules. It is also employed in the development of boron-based drugs and diagnostic agents.
Industry: In industrial applications, boron trifluoride dimethyl etherate is used as a catalyst in the production of polymers, resins, and other materials. It is also used in the manufacture of high-performance materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boron trifluoride dimethyl etherate is typically prepared by reacting boron trifluoride with dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
BF3+(CH3)2O→BF3⋅O(CH3)2
Industrial Production Methods: In industrial settings, boron trifluoride dimethyl etherate is produced by passing boron trifluoride gas through a solution of dimethyl ether. The reaction is exothermic and requires careful control of temperature and pressure to prevent decomposition or side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Boron trifluoride dimethyl etherate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where it acts as a Lewis acid, facilitating the replacement of one group with another.
Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes, to form new products.
Complex Formation: It forms complexes with various nucleophiles, enhancing their reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of a solvent like dichloromethane.
Complex Formation: Nucleophiles such as amines and phosphines are used under mild conditions.
Major Products:
Substitution Reactions: Products include substituted boron compounds.
Addition Reactions: Products include boron-containing addition compounds.
Complex Formation: Products include boron-nucleophile complexes.
Mecanismo De Acción
Mechanism: Boron trifluoride dimethyl etherate acts as a Lewis acid by accepting electron pairs from nucleophiles. This interaction enhances the reactivity of the nucleophiles, facilitating various chemical reactions. The compound forms a complex with the nucleophile, which then undergoes further transformation to yield the desired product.
Molecular Targets and Pathways: The primary molecular targets of boron trifluoride dimethyl etherate are nucleophiles, including amines, alcohols, and halides. The pathways involved include the formation of boron-nucleophile complexes, which then participate in subsequent chemical transformations.
Comparación Con Compuestos Similares
Boron trifluoride diethyl etherate: Similar to boron trifluoride dimethyl etherate but uses diethyl ether instead of dimethyl ether. It is also used as a Lewis acid in organic synthesis.
Boron trifluoride tetrahydrofuranate: Uses tetrahydrofuran as the ether component. It is another source of boron trifluoride and is used in similar applications.
Boron trifluoride methanol complex: Uses methanol as the ligand. It is used in specific reactions where methanol is a preferred solvent or reagent.
Uniqueness: Boron trifluoride dimethyl etherate is unique due to its specific reactivity and stability. The use of dimethyl ether as the ligand provides distinct properties that make it suitable for certain reactions where other boron trifluoride complexes may not be as effective.
Propiedades
IUPAC Name |
methoxymethane;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.BF3/c1-3-2;2-1(3)4/h1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWETRNSUKEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O.BF3, C2H6BF3O | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4888 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boron trifluoride dimethyl etherate appears as a fuming liquid. Corrosive to skin, eyes and mucous membranes. May be toxic by inhalation. Used as a catalyst in chemical reactions., Fuming liquid; [CAMEO] Stable but highly flammable, brown liquid; [ACGIH] | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4888 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Boron trifluoride dimethyl etherate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
258.8 °F at 760 mmHg (EPA, 1998), 126-127 °C | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4888 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
62 °C | |
| Record name | Boron trifluoride dimethyl etherate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.239 | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
17.3 [mmHg] | |
| Record name | Boron trifluoride dimethyl etherate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
353-42-4 | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4888 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Boron, trifluoro[oxybis[methane]]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl ether--boron trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-14 °C | |
| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Boron trifluoride dimethyl etherate interact with its target in the synthesis of 2-(methylthio)-4(3H)- and 4-(methylthio)-2(1H)-quinazolinethione?
A1: The research article [] investigates the reaction of Boron trifluoride dimethyl etherate with 2,4(1H,3H)-quinazolinedithione. While the exact mechanism of interaction isn't explicitly detailed, the presence of Boron trifluoride dimethyl etherate leads to the selective formation of 2-(methylthio)-4(3H)-quinazolinethione and 4-(methylthio)-2(1H)-quinazolinethione. This suggests that Boron trifluoride dimethyl etherate likely acts as a Lewis acid catalyst, facilitating the methylation of the quinazolinedithione substrate. Further research would be needed to elucidate the precise mechanism of this interaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)






![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)





